substance P(4-11)
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Overview
Description
Substance P (4-11): is a fragment of the neuropeptide Substance P, which belongs to the tachykinin family of neuropeptides. This fragment consists of the amino acid sequence from the fourth to the eleventh position of Substance P. Substance P (4-11) acts as a highly selective agonist for neurokinin 1 receptors, demonstrating specificity in its interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Substance P (4-11) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: Industrial production of Substance P (4-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Substance P (4-11) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Restored methionine-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Substance P (4-11) has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications in pain management and inflammation due to its interaction with neurokinin 1 receptors .
- Studied for its effects on wound healing and tissue homeostasis .
Industry:
Mechanism of Action
Substance P (4-11) exerts its effects by binding to neurokinin 1 receptors, which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways, including the phospholipase C and adenylate cyclase pathways. This leads to the generation of second messengers such as diacylglycerol (DAG), inositol trisphosphate (IP3), and cyclic adenosine monophosphate (cAMP). These signaling molecules ultimately result in the activation of mitogen-activated protein kinases (MAPKs) and other downstream effectors, modulating various cellular responses .
Comparison with Similar Compounds
Neurokinin A: Another member of the tachykinin family with similar biological activities.
Neurokinin B: Involved in pain transmission and has a structure similar to Substance P.
Uniqueness:
Properties
Molecular Formula |
C46H67N11O10S |
---|---|
Molecular Weight |
966.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C46H67N11O10S/c1-27(2)23-34(45(66)53-30(40(49)61)20-22-68-3)52-39(60)26-51-41(62)35(24-28-11-6-4-7-12-28)56-46(67)36(25-29-13-8-5-9-14-29)57-44(65)33(17-19-38(48)59)55-43(64)32(16-18-37(47)58)54-42(63)31-15-10-21-50-31/h4-9,11-14,27,30-36,50H,10,15-26H2,1-3H3,(H2,47,58)(H2,48,59)(H2,49,61)(H,51,62)(H,52,60)(H,53,66)(H,54,63)(H,55,64)(H,56,67)(H,57,65)/t30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
XVTHVTVZLLFSPI-QJCLFNHPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3 |
Origin of Product |
United States |
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